(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate
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Overview
Description
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate is a complex organic molecule that features a triazinone core linked to a triethoxybenzoate moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate typically involves multiple steps:
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Formation of the Triazinone Core: : The triazinone core can be synthesized through a cyclization reaction involving an appropriate precursor such as an aminobenzonitrile derivative. This reaction often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions to ensure complete cyclization.
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Attachment of the Methyl Group: : The next step involves the introduction of a methyl group to the triazinone core. This can be achieved through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
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Coupling with Triethoxybenzoate: : The final step is the esterification reaction where the triazinone derivative is coupled with 3,4,5-triethoxybenzoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the triazinone, resulting in the formation of reduced triazinone derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Studies have indicated its ability to interact with enzymes involved in various metabolic pathways, suggesting its use in the treatment of diseases such as cancer and neurodegenerative disorders.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit specific enzymes and interact with biological targets makes it a promising candidate for the development of new drugs. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the inhibition of disease progression.
Comparison with Similar Compounds
Similar Compounds
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate: Similar structure but lacks the ethoxy groups, which may affect its reactivity and biological activity.
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate: Contains a methoxy group instead of ethoxy groups, potentially altering its chemical properties and applications.
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate: Similar to the triethoxy derivative but with methoxy groups, which may influence its solubility and reactivity.
Uniqueness
The presence of the triethoxybenzoate moiety in (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate imparts unique chemical and biological properties. The ethoxy groups can enhance the compound’s solubility and facilitate its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4,5-triethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-27-17-11-14(12-18(28-5-2)19(17)29-6-3)21(26)30-13-24-20(25)15-9-7-8-10-16(15)22-23-24/h7-12H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIALPTDSZIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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